N-Cinnamoyldopamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

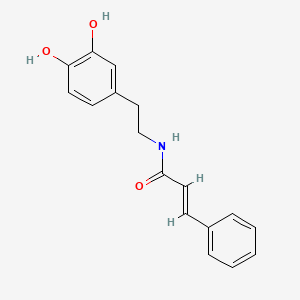

N-Cinnamoyldopamine is a naturally occurring compound found in various plants, including cocoa (Theobroma cacao). It belongs to a group of phenylpropenic acid amides and has a molecular formula of C17H17NO3. This compound has garnered interest due to its potential biological activities and applications in various fields, including medicine and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Cinnamoyldopamine can be synthesized through the reaction of dopamine with cinnamic acid derivatives. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Chemical Reactions of N-Cinnamoyldopamine

This compound participates in several chemical reactions due to its reactive functional groups. These reactions are crucial for understanding its chemical properties and biological effects.

Hydrolysis

Hydrolysis is a key reaction for this compound, where it breaks down into dopamine and cinnamic acid under acidic or basic conditions. This reaction is significant as it affects the compound's stability and biological availability.

Oxidation

While specific oxidation reactions of this compound are not extensively documented, its antioxidant properties suggest it can interact with free radicals. Catecholamines, like dopamine, are known to act as antioxidants by trapping peroxyl radicals, which could be relevant for this compound's antioxidant activity .

Formation of Amide Bonds

The synthesis of this compound involves the formation of an amide bond between dopamine and cinnamic acid. This reaction is typically facilitated by coupling agents or direct acylation methods in suitable solvents.

Biological Activity and Chemical Reactions

The biological activity of this compound is closely linked to its chemical structure and reactivity. Its interaction with neurotransmitter systems, particularly dopamine receptors, modulates dopaminergic signaling pathways, influencing mood regulation and neuroprotection.

Comparative Analysis with Similar Compounds

This compound shares structural and functional similarities with other phenolic amides, such as caffeoyl-dopamine and feruloyl-dopamine. A comparison of these compounds provides insights into their unique properties and potential applications.

| Compound | Structure Type | Key Properties |

|---|---|---|

| This compound | Phenolic Amide | Antioxidant and neuroprotective effects |

| Caffeoyl-Dopamine | Phenolic Amide | Antioxidant and neuroprotective effects |

| Feruloyl-Dopamine | Phenolic Amide | Antimicrobial activity |

| Cinnamic Acid | Cinnamic Acid | Antimicrobial and anti-inflammatory effects |

| Rosmarinic Acid | Diterpenoid | Antioxidant and anti-inflammatory properties |

This table highlights the unique combination of dopamine's neuroactive properties with the antioxidant capacity conferred by the cinnamoyl moiety in this compound.

Scientific Research Applications

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of cinnamoyl derivatives, including N-Cinnamoyldopamine, particularly against neurodegenerative diseases like Parkinson's disease. Research conducted on Drosophila melanogaster demonstrated that these compounds can reduce oxidative stress and improve locomotor abilities after exposure to neurotoxins like rotenone. The study indicated that this compound could act as an inhibitor of adenosine receptor 2 (A2AR) and monoamine oxidase B, making it a candidate for developing anti-Parkinson's agents .

| Study | Model Organism | Effects Observed | Mechanism |

|---|---|---|---|

| Cinnamoyl derivatives | Drosophila melanogaster | Improved locomotion, reduced oxidative burden | Inhibition of A2AR, antioxidant properties |

Pharmacological Applications

This compound has been investigated for its pharmacological properties, particularly its role in increasing cAMP levels via beta-2 adrenoceptors. This signaling pathway is crucial for various therapeutic effects, including anti-inflammatory and antioxidant activities. Studies suggest that compounds like this compound can enhance therapeutic outcomes in conditions such as asthma and cardiovascular diseases by promoting bronchodilation and improving heart function .

| Application | Target Condition | Effect |

|---|---|---|

| Bronchodilation | Asthma | Increased airflow through airway dilation |

| Cardiovascular support | Heart disease | Improved cardiac function via cAMP modulation |

Food Preservation

The antioxidant properties of this compound make it a valuable compound in food science, particularly for preserving food products. Its ability to scavenge free radicals can help extend the shelf life of food items by preventing oxidative damage. This application is particularly relevant in the development of natural preservatives as consumers increasingly seek alternatives to synthetic additives.

| Application | Food Product | Preservative Effect |

|---|---|---|

| Natural preservative | Various food items | Extended shelf life through antioxidant action |

Case Study 1: Neuroprotection in Parkinson's Disease

A study published in 2023 explored the effects of cinnamoyl derivatives on Drosophila models of Parkinson's disease. The results showed that treatment with this compound led to significant improvements in motor function and reduced oxidative stress markers compared to untreated controls. These findings support the potential use of this compound as a therapeutic agent for neurodegenerative conditions .

Case Study 2: Antioxidant Properties in Food Science

Research conducted on the application of this compound as a natural preservative demonstrated its effectiveness in preventing spoilage in various food products. The compound was shown to significantly reduce the growth of spoilage bacteria while maintaining the sensory qualities of the food items tested.

Mechanism of Action

N-Cinnamoyldopamine exerts its effects primarily through interaction with beta-2 adrenoceptors, leading to an increase in cAMP levels. This signaling pathway is involved in various physiological processes, including cardiac stimulation, bronchodilation, and thermogenesis . The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation .

Comparison with Similar Compounds

N-Cinnamoyldopamine is part of a group of phenylpropenic acid amides, which include:

- N-Coumaroyldopamine

- N-Caffeoyldopamine

- N-Feruloyldopamine

- N-Sinapoyldopamine

Uniqueness: Among these compounds, this compound is unique due to its specific structural features and biological activities. While all these compounds can increase cAMP levels, N-Coumaroyldopamine and N-Caffeoyldopamine have been found to be more potent in this regard .

Biological Activity

N-Cinnamoyldopamine (NCD) is a compound derived from dopamine and cinnamic acid, demonstrating significant biological activities that are of interest in various fields, including neurobiology and pharmacology. This article explores the biological activity of this compound, focusing on its neuroprotective effects, antimicrobial properties, and potential applications in cancer therapy.

Chemical Structure and Properties

This compound is characterized by the presence of a cinnamoyl group attached to the amino group of dopamine. This structural modification enhances its biological activities compared to dopamine alone.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties, particularly in models of neurodegenerative diseases such as Parkinson's disease. The following findings highlight its effects:

- MAO-B Inhibition : this compound has been shown to inhibit monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of dopamine. This inhibition can lead to increased dopamine levels in the brain, which is beneficial for patients with Parkinson's disease. Studies report an IC50 value of approximately 1.67 µM for MAO-B inhibition, demonstrating its potential as a therapeutic agent against dopaminergic cell death induced by neurotoxins like rotenone .

- Cell Viability : In vitro studies using SH-SY5Y neuroblastoma cells have demonstrated that this compound significantly protects against cell death caused by neurotoxic agents. The compound reduced cell death rates by up to 50% when administered at optimal concentrations .

Antimicrobial Activity

This compound also exhibits antimicrobial properties, making it a candidate for applications in treating infections:

Anticancer Potential

The anticancer activity of this compound has been explored through various studies:

- Inhibition of Cancer Cell Proliferation : Preliminary studies indicate that this compound can inhibit the growth of several cancer cell lines, including breast and lung cancer cells. For example, it exhibited an IC50 value of 7.65 µg/mL against A549 non-small cell lung cancer cells, suggesting potent anticancer activity .

- Mechanisms of Action : The mechanisms underlying its anticancer effects may involve the induction of apoptosis and disruption of cellular proliferation pathways. Further research is required to elucidate these mechanisms fully.

Data Summary

The following table summarizes the biological activities and corresponding IC50 values or MIC values reported for this compound:

| Activity | Target | IC50/MIC Value |

|---|---|---|

| MAO-B Inhibition | SH-SY5Y Neuroblastoma Cells | 1.67 µM |

| Neuroprotection | Rotenone-treated SH-SY5Y Cells | 50% reduction in cell death |

| Antifungal Activity | Dermatophytes | 200 - 400 µg/mL |

| Anticancer Activity | A549 Lung Cancer Cells | 7.65 µg/mL |

Case Studies and Research Findings

- Neuroprotection Study : A study involving MPTP-treated mice demonstrated that administration of this compound significantly reduced dopaminergic cell death in the substantia nigra region, highlighting its potential for protecting against neurodegeneration associated with Parkinson's disease .

- Antimicrobial Efficacy : In a comparative study on antimicrobial agents derived from cinnamic acid, this compound was noted for its enhanced activity against resistant fungal strains, supporting its use in developing new antifungal therapies .

- Cancer Treatment Exploration : Investigations into the anticancer properties revealed that this compound not only inhibits cancer cell proliferation but also enhances apoptosis in treated cells, suggesting a dual mechanism of action that could be leveraged for therapeutic applications .

Q & A

Basic Research Questions

Q. How can researchers detect and quantify N-Cinnamoyldopamine in complex biological matrices?

Methodological Answer: Use validated analytical techniques such as LC-HRMS (Liquid Chromatography-High-Resolution Mass Spectrometry) to achieve high sensitivity (ppm-level detection) and selectivity. Key validation parameters per ICH Q2(R1) include:

- Sensitivity : Optimize pre-concentration steps (e.g., solid-phase extraction) to reduce matrix interference .

- Selectivity : Employ mass resolution >30,000 to distinguish this compound from co-eluting compounds (e.g., dimethylformamide artifacts) .

- Robustness : Validate across multiple laboratories to account for variability in equipment and sample preparation .

| Parameter | Requirement | Example from NDMA Analysis |

|---|---|---|

| Mass Resolution | >30,000 | Resolved NDMA from DMF interference |

| LOD/LOQ | 0.03 ppm (LOD), 0.1 ppm (LOQ) | Metformin drug product analysis |

Q. What strategies optimize the synthesis of this compound to minimize impurities?

Methodological Answer:

- Conduct reaction kinetic studies to identify conditions (pH, temperature) that suppress side reactions (e.g., oxidation of dopamine precursors).

- Implement ICH Q9 risk assessment to evaluate raw materials (e.g., nitrite contamination in solvents) and process parameters .

- Use supplier questionnaires to assess risks of nitrosamine formation in reagents .

Q. How should analytical methods for this compound be validated?

Methodological Answer: Follow ICH Q2(R1) guidelines:

- Linearity : Test across 50–150% of the target concentration range.

- Accuracy : Spike recovery studies (target: 90–110%) in API and drug product matrices .

- Precision : Repeatability (intra-day) and intermediate precision (inter-day, inter-operator) with RSD <5% .

Advanced Research Questions

Q. How can contradictions in this compound’s pharmacological data be resolved?

Methodological Answer:

- Perform orthogonal assays (e.g., SPR for binding affinity vs. cellular functional assays) to confirm target engagement.

- Apply statistical meta-analysis to reconcile discrepancies (e.g., dose-response variability due to matrix effects) .

- Case Study: NDMA interference in metformin was resolved using higher-resolution MS and adjusting mass tolerance settings .

Q. What mechanistic approaches elucidate this compound’s formation pathways?

Methodological Answer:

- Use isotopic labeling (e.g., ¹⁵N-tracers) to track nitrosation pathways during synthesis .

- Develop in silico models to predict reaction kinetics and impurity profiles under varying conditions .

Q. How can researchers address artifactual formation of this compound during sample preparation?

Methodological Answer:

- Mitigate matrix effects by using cold solvents (4°C) and minimizing exposure to light/heat .

- Include negative controls (e.g., samples spiked with nitrosation inhibitors like ascorbic acid) to identify artifacts .

Q. What computational tools predict this compound’s interactions with biological targets?

Methodological Answer:

- Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model binding modes with dopamine receptors.

- Validate predictions via alanine-scanning mutagenesis of critical binding residues .

Q. Risk Assessment & Regulatory Considerations

Q. How to design a risk assessment strategy for this compound in drug development?

Methodological Answer:

- Follow EMA/ICH guidelines : Evaluate API synthesis steps (e.g., amine-rich intermediates), storage conditions (pH, temperature), and excipient compatibility .

- Use APIC’s two-step risk evaluation : Initial screening via supplier audits, followed by full API risk assessments .

Q. What regulatory analytical thresholds apply to this compound impurities?

Methodological Answer:

- Refer to USP <1469> : Acceptable intake limits for nitrosamine analogs (e.g., NDMA at 96 ng/day) .

- Update methods per FDA/EMA alerts , which may require re-evaluating LOQ based on new toxicological data .

Q. Data Interpretation & Reproducibility

Q. How can researchers ensure reproducibility in this compound experiments?

Methodological Answer:

Properties

CAS No. |

103188-45-0 |

|---|---|

Molecular Formula |

C17H17NO3 |

Molecular Weight |

283.32 g/mol |

IUPAC Name |

(E)-N-[2-(3,4-dihydroxyphenyl)ethyl]-3-phenylprop-2-enamide |

InChI |

InChI=1S/C17H17NO3/c19-15-8-6-14(12-16(15)20)10-11-18-17(21)9-7-13-4-2-1-3-5-13/h1-9,12,19-20H,10-11H2,(H,18,21)/b9-7+ |

InChI Key |

OICMBMJTQCLGNP-VQHVLOKHSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NCCC2=CC(=C(C=C2)O)O |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NCCC2=CC(=C(C=C2)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.